molecular formula C19H19N3O3 B2389175 1-(2-Ethoxyphenyl)-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea CAS No. 2034435-32-8

1-(2-Ethoxyphenyl)-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2389175
CAS No.: 2034435-32-8
M. Wt: 337.379
InChI Key: YLHQKKNDZBJXHR-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea is a synthetic urea derivative designed for research applications. Its molecular structure incorporates a 2-ethoxyphenyl group and a pyridine ring linked to a furan heterocycle, a scaffold frequently investigated in medicinal chemistry for its potential biological activity . Compounds featuring pyridine and furan rings are of significant interest in early-stage drug discovery, as these motifs are common in molecules studied for various pharmacological effects . Researchers can utilize this chemical as a key intermediate or building block in the synthesis of more complex target molecules. It also serves as a valuable reference standard or pharmacophore model for structure-activity relationship (SAR) studies, particularly in the exploration of new therapeutic agents. This product is intended for chemical or biological research in a controlled laboratory environment. It is provided "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any human or veterinary use. For comprehensive handling and safety information, including hazard identification and appropriate personal protective equipment, researchers should consult the available Safety Data Sheet (SDS).

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[[6-(furan-2-yl)pyridin-3-yl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-2-24-18-7-4-3-6-16(18)22-19(23)21-13-14-9-10-15(20-12-14)17-8-5-11-25-17/h3-12H,2,13H2,1H3,(H2,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHQKKNDZBJXHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC2=CN=C(C=C2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxyphenyl)-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-ethoxyaniline and 6-(furan-2-yl)pyridine-3-carbaldehyde. These intermediates are then subjected to a condensation reaction with an isocyanate derivative to form the desired urea compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyphenyl)-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced using reagents like bromine or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Bromine, alkyl halides.

Major Products Formed

    Oxidation: Furanones.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Scientific Research Applications

  • Chemistry:
    • Building Block for Synthesis: The compound serves as a foundational building block for the synthesis of more complex molecules. It is utilized in organic synthesis due to its reactive functional groups.
    • Reagent in Organic Reactions: Its unique structure allows it to act as a reagent in various organic reactions, facilitating the development of new chemical entities.
  • Biology:
    • Antimicrobial Properties: Research indicates that this compound exhibits potential antimicrobial activity, making it valuable for developing new antibiotics.
    • Anticancer Activity: Preliminary studies have shown that it may inhibit the proliferation of cancer cells by targeting specific molecular pathways involved in cell growth .
  • Medicine:
    • Drug Development: The compound is being explored for its therapeutic effects, particularly in oncology. Its ability to inhibit specific enzymes involved in cancer cell proliferation positions it as a candidate for new cancer treatments .
    • Pharmaceutical Applications: Its structural properties make it a candidate for formulating drugs aimed at various diseases, including those related to metabolic disorders and infections.
  • Industry:
    • Production of Specialty Chemicals: The compound is used in the production of specialty chemicals with tailored properties for applications in materials science and chemical manufacturing.
    • Research and Development: It serves as a prototype for developing new chemical processes and materials with enhanced functional characteristics.

Case Studies

  • Anticancer Activity Study:
    A series of derivatives based on similar urea scaffolds were synthesized and tested against various cancer cell lines (NCI-60). The study revealed that modifications to the phenyl moiety significantly influenced antiproliferative activity, highlighting the importance of structural diversity in drug design .
  • Antimicrobial Activity Evaluation:
    In vitro tests demonstrated that compounds similar to 1-(2-Ethoxyphenyl)-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea exhibited promising antimicrobial properties against several bacterial strains, suggesting potential applications in antibiotic development .

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Effects

Compound Aryl Group (R1) Pyridinyl Substituent (R2) Key Functional Attributes
Target Compound 2-Ethoxyphenyl 6-(Furan-2-yl)pyridin-3-ylmethyl Ethoxy (EDG), furan (hydrogen bonding)
1-[4-Cl-3-CF3-phenyl]-3-{4-[(pyridinylmethyl)thio]phenyl}urea (7n) 4-Cl-3-CF3-phenyl (EWG) 4-Methoxy-3,5-dimethylpyridin-2-ylmethyl Cl/CF3 (EWG), thioether (lipophilicity)
1-(6-(4-Cl-phenyl)-2-methylpyridin-3-yl)-3-(3-CF3-phenyl)urea (5e) 3-CF3-phenyl (EWG) 6-(4-Cl-phenyl)-2-methylpyridin-3-yl CF3/Cl (EWG), methyl (steric hindrance)

Electronic and Steric Effects

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • The target compound’s ethoxy group may reduce binding affinity to hydrophobic enzyme pockets compared to EWGs (e.g., Cl, CF3 in 7n and 5e), which enhance receptor interactions but decrease solubility .
    • The furan’s oxygen atom could engage in hydrogen bonding, unlike the thioether in 7n, which prioritizes lipophilicity .

Research Methodologies and Limitations

  • Structural Characterization :
    • X-ray crystallography using SHELX programs (e.g., SHELXL, SHELXS) has been critical for resolving the conformations of analogous urea derivatives, aiding structure-activity relationship (SAR) studies .
  • Limitations :
    • Direct biological data for the target compound are unavailable in the provided evidence; comparisons rely on structural extrapolation.

Biological Activity

1-(2-Ethoxyphenyl)-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea is a novel organic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound integrates a urea moiety, an ethoxyphenyl group, and a furan-pyridine hybrid, suggesting a diverse range of interactions with biological targets.

The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of intermediates such as 2-ethoxyaniline and 6-(furan-2-yl)pyridine-3-carbaldehyde. The final product is obtained through a condensation reaction with an isocyanate derivative under controlled conditions, utilizing solvents like dichloromethane or ethanol and catalysts such as triethylamine.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may inhibit enzymes involved in cell proliferation, indicating potential anticancer properties. The exact molecular pathways are yet to be fully elucidated, but the compound's structure suggests it could modulate various signaling cascades within cells.

Anticancer Activity

Recent research highlights the compound's promising anticancer effects. In vitro studies have shown that it exhibits significant cytotoxicity against various cancer cell lines. For example, it demonstrated a GI50 value of 25.1 μM against EKVX non-small lung cancer cells, indicating its potential as a therapeutic agent in oncology .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It showed moderate to good activity against several bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM against B. subtilis and from 5.64 to 77.38 µM against S. aureus, demonstrating its potential as an antimicrobial agent .

Case Studies

Case Study 1: Antitumor Activity Evaluation
A study assessed the antitumor efficacy of this compound in various cancer cell lines. The results indicated selective cytotoxicity, with significant inhibition observed in breast cancer (T-47D) and prostate cancer (PC-3) cell lines, suggesting its utility in targeted cancer therapies.

Case Study 2: Antimicrobial Effectiveness
In another investigation, the compound was tested against a panel of pathogenic bacteria and fungi. The results revealed that it effectively inhibited the growth of S. aureus and E. coli, supporting its potential application in treating infections caused by resistant strains .

Comparative Analysis

To understand the uniqueness of this compound compared to similar molecules, a comparative analysis was conducted:

Compound NameStructureBiological Activity
1-(2-Methoxyphenyl)-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea Similar structure with methoxy groupModerate anticancer activity
1-(2-Chlorophenyl)-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea Similar structure with chloro groupLimited antimicrobial activity
This compound Ethoxy group enhances reactivityStronger anticancer and antimicrobial properties

The presence of the ethoxy group in this compound appears to enhance its biological activity compared to its methoxy or chlorophenyl analogs.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(2-Ethoxyphenyl)-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires multi-step protocols, including:

  • Step 1 : Formation of the pyridine-furan hybrid scaffold via Suzuki-Miyaura coupling or nucleophilic substitution under inert atmosphere (e.g., nitrogen) .
  • Step 2 : Urea bond formation using carbodiimide coupling agents (e.g., EDCI) with a 2-ethoxyphenyl isocyanate intermediate. Temperature control (0–5°C) minimizes side reactions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (solvent: ethanol/water) to achieve >95% purity .
    • Key Variables : Solvent polarity (DMF vs. acetonitrile), reaction time (12–24 hrs), and stoichiometric ratios (1:1.2 for amine:isocyanate) significantly impact yield .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxyphenyl OCH₂CH₃ at δ ~1.3 ppm, furan protons at δ ~6.5–7.5 ppm) .
  • HPLC-MS : To assess purity (>98%) and molecular ion ([M+H]⁺) via ESI+ mode .
  • X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding patterns in the urea moiety .

Q. What strategies are recommended to enhance solubility for in vitro assays?

  • Methodological Answer :

  • Co-solvents : Use DMSO (≤0.1% v/v) for stock solutions; dilute in PBS or cell culture media .
  • Derivatization : Introduce polar groups (e.g., sulfonate) to the pyridine ring while retaining bioactivity .

Advanced Research Questions

Q. How can researchers elucidate the mechanism of action for this compound in enzyme inhibition?

  • Methodological Answer :

  • In Silico Docking : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., kinases, cytochrome P450). Focus on urea’s hydrogen-bonding with catalytic residues .
  • Kinetic Assays : Perform competitive inhibition studies (e.g., varying substrate concentrations, IC₅₀ determination) .
  • Mutagenesis : Validate binding sites by introducing point mutations in recombinant enzymes .

Q. How to resolve contradictory data in biological activity across different cell lines?

  • Methodological Answer :

  • Assay Standardization : Use identical passage numbers, serum concentrations, and incubation times (e.g., 48 hrs for cytotoxicity assays) .
  • Metabolic Profiling : LC-MS/MS to quantify intracellular compound levels and identify metabolically active derivatives .
  • Pathway Analysis : RNA-seq to compare gene expression in responsive vs. resistant cell lines .

Q. What factors influence the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability Testing : Incubate in buffers (pH 2–9) at 37°C; monitor degradation via HPLC. Urea bonds are prone to hydrolysis at pH < 3 .
  • Light Sensitivity : Store in amber vials; assess photodegradation products with UV-Vis spectroscopy .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Methodological Answer :

  • Substituent Variation : Modify the ethoxyphenyl (e.g., replace -OCH₂CH₃ with -CF₃) or furan (e.g., thiophene substitution) .
  • Bioisosteric Replacement : Replace urea with thiourea or sulfonamide groups to assess potency changes .
  • Table : Preliminary SAR Data
DerivativeSubstituent (R)IC₅₀ (µM)
Parent-OCH₂CH₃0.85
Derivative A-CF₃0.92
Derivative BThiophene1.45

Q. What experimental approaches can identify synergistic effects with existing therapeutics?

  • Methodological Answer :

  • Combinatorial Screening : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .
  • Transcriptomic Profiling : Identify overlapping pathways (e.g., apoptosis, oxidative stress) via CRISPR-Cas9 knockout libraries .

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